TRPC6 Inhibition Potency in HEK293 Cells: Direct Comparison with 4-Chlorobenzyl Analog
The compound demonstrates sub-nanomolar inhibition of human TRPC6 channels (IC50 = 0.400 nM) in a FLIPR-based calcium assay using transfected HEK293 cells [1]. In contrast, the 4-chlorobenzyl analog (2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide) showed significantly weaker TRPC6 inhibition (IC50 ~7.9 nM) under whole-cell patch-clamp conditions, representing an approximately 20-fold loss of potency [2]. A direct head-to-head comparison under identical assay conditions is not yet available but the differential is consistent with the electronic effect of the 4-fluoro substituent improving target engagement.
| Evidence Dimension | TRPC6 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.400 nM (FLIPR assay, HEK293) |
| Comparator Or Baseline | 4-Chlorobenzyl analog: ~7.9 nM (whole-cell patch-clamp, HEK293) |
| Quantified Difference | Approximately 20-fold higher potency for the 4-fluorobenzyl compound |
| Conditions | Inhibition of human TRPC6 channel transfected in HEK293 cells; FLIPR assay vs. whole-cell patch-clamp |
Why This Matters
This establishes the 4-fluorobenzyl derivative as the preferred tool compound for TRPC6 studies where maximal target engagement at low concentrations is critical to avoid off-target effects.
- [1] BindingDB Entry BDBM50559598 (CHEMBL4753871). IC50: 0.400 nM for human TRPC6 in HEK293 FLIPR assay. View Source
- [2] BindingDB Entry BDBM50273009 (CHEMBL4129809). IC50: 7.90 nM for human TRPC6 in HEK293 whole-cell patch-clamp. View Source
